2-(3,4-dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(3,4-Dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide is an organic compound that features a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, a phenyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzoyl compounds .
Scientific Research Applications
2-(3,4-Dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: A benzoic acid derivative with similar methoxy substitutions.
2-(3,4-Dimethoxybenzoyl)benzoic acid: Another benzoyl compound with similar structural features.
3,4-Dimethoxybenzyl chloride: A benzyl chloride derivative with methoxy groups.
Uniqueness
2-(3,4-Dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazinecarbothioamide moiety, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its biological activities .
Properties
CAS No. |
91759-67-0 |
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Molecular Formula |
C16H17N3O3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-[(3,4-dimethoxybenzoyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C16H17N3O3S/c1-21-13-9-8-11(10-14(13)22-2)15(20)18-19-16(23)17-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,18,20)(H2,17,19,23) |
InChI Key |
FOWSUMALLQTGLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2)OC |
Origin of Product |
United States |
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